1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one
Description
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one (CAS 56974-07-3) is a cyclic ketone with a molecular formula of C₁₄H₂₂O and a molecular weight of 206.32 g/mol. It is structurally characterized by a cyclohexenyl ring substituted with two methyl groups at the 5,5-positions and a pentenone chain bearing a methyl group at the 3-position. This compound is primarily used in the fragrance industry, where it contributes to green, floral, or woody olfactory profiles. It is sometimes referred to by trade names such as Dynascone 10 or Galbanone .
Properties
CAS No. |
56974-07-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(5,5-dimethylcyclohexen-1-yl)-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-11(2)9-13(15)12-7-6-8-14(3,4)10-12/h5,7,11H,1,6,8-10H2,2-4H3 |
InChI Key |
UUQUGOSCTSPPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CCCC(C1)(C)C)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 65–75°C (reflux) | Maintains reaction rate without decomposition |
| Solvent | Toluene, ethereal solvents | Non-polar solvents preferred for stability |
| Catalysts | Lewis acids, Pd catalysts | Enhance coupling and cyclization efficiency |
| Reaction Time | 6–8 hours | Ensures complete conversion |
| Workup | Cooling, dilution, filtration, vacuum solvent removal | Purification for high purity |
Analytical Data and Research Outcomes
- The compound exhibits characteristic NMR spectral features consistent with its structure, including signals for the cyclohexene ring protons, methyl groups, and olefinic protons of the pentenone side chain.
- Mass spectrometry confirms the molecular weight of approximately 206.32 g/mol.
- Physical properties include a pale yellow liquid state with a green, fruity, floral odor reminiscent of galbanum, making it valuable in perfumery.
- Stability tests show the compound is stable under typical storage and application conditions, suitable for use in toiletries and fragrance formulations.
- Kinetic studies, though limited, suggest that reaction rates are influenced significantly by catalyst choice and solvent polarity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Epoxidation
The pentenone’s α,β-unsaturated double bond undergoes epoxidation under organocatalytic conditions. For example:
-
Reagents : Hantzsch ester (1 equiv.), DKP catalyst (10 mol%), O₂ (bubbling), HFIP solvent, 45°C .
-
Product : Epoxide derivative.
Mechanism :
-
Hantzsch ester acts as a hydride donor, activating the diketopiperazine (DKP) catalyst.
-
Dioxygen facilitates electron transfer, enabling nucleophilic attack by oxygen on the electrophilic β-carbon of the enone.
Oxidative Cleavage
Strong oxidizing agents like KMnO₄ in acidic conditions cleave the double bond:
-
Reagents : KMnO₄, H₂SO₄, H₂O.
-
Product : 5,5-dimethylcyclohexanone and methyl ketone fragments.
Hydrogenation
Catalytic hydrogenation selectively reduces the enone’s double bonds:
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| Pentenone DB | H₂ (1 atm), Pd/C | 1-(5,5-dimethylcyclohexyl)-3-methylpentan-1-one | Complete |
| Cyclohexene DB | H₂ (1 atm), PtO₂ | Saturated cyclohexane derivative | Partial |
Note : The ketone group typically remains intact under mild hydrogenation conditions.
Carbonyl Reduction
The ketone is reduced to a secondary alcohol using hydride donors:
-
Reagents : NaBH₄ (ethanol, 0°C) or LiAlH₄ (THF, reflux).
-
Product : 1-(5,5-dimethylcyclohexen-1-yl)-3-methylpent-4-en-1-ol.
Conjugate Addition (1,4-Addition)
The enone participates in Michael additions due to its conjugated system:
-
Nucleophiles : Organocuprates, enolates, or amines.
-
Example : Reaction with methylmagnesium bromide (Grignard reagent) yields a β-alkylated ketone .
Mechanism :
-
Nucleophile attacks the β-carbon, forming a stabilized enolate intermediate.
-
Protonation generates the substituted product.
Cyclization Reactions
Acid- or base-catalyzed cyclization forms bicyclic structures:
-
Conditions : H₃O⁺ (aqueous HCl) or LDA (THF, -78°C).
-
Product : Fused cyclohexane-pyrone derivatives (via intramolecular aldol condensation).
Diels-Alder Reactions
The cyclohexene ring acts as a diene in [4+2] cycloadditions:
-
Dienophile : Maleic anhydride (toluene, reflux).
-
Product : Bicyclic adduct with retained stereochemistry.
Keto-Enol Tautomerism
Limited enolization occurs due to steric hindrance from methyl groups.
Hydration
The pentenone’s double bond undergoes acid-catalyzed hydration:
-
Reagents : H₃O⁺, H₂O.
-
Product : 1-(5,5-dimethylcyclohexen-1-yl)-3-methylpentan-1,4-diol (minor product) .
Mechanistic Insights
-
Epoxidation : Proceeds via electrophilic oxygen insertion into the enone’s conjugated system .
-
Conjugate Addition : Follows Michael addition kinetics, with rate dependence on nucleophile strength and solvent polarity .
-
Cyclization : Steric effects from 5,5-dimethyl groups influence transition-state geometry, favoring endo products.
This compound’s reactivity profile underscores its utility in synthesizing complex cyclic and functionalized molecules, particularly in fragrance and pharmaceutical applications .
Scientific Research Applications
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one has several scientific research applications:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant scent.
Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) methods.
Pharmacokinetics: The compound is suitable for pharmacokinetic studies due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its scent. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclic Ketones
| Compound Name | CAS | Molecular Formula | Key Substituents |
|---|---|---|---|
| 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one | 56974-07-3 | C₁₄H₂₂O | 5,5-dimethylcyclohexenyl; 3-methylpentenone |
| 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone) | 56973-85-4 | C₁₃H₂₀O | 5,5-dimethylcyclohexenyl; linear pentenone |
| α-Damascone | 24720-09-0 | C₁₃H₂₀O | Cyclohexenyl with methyl and isopropyl |
| β-Ionone | 14901-07-6 | C₁₃H₂₀O | Cyclohexenyl with methyl and ketone |
| α-Ionone | 127-41-3 | C₁₃H₂₀O | Cyclohexenyl with methyl and ketone |
Key Differences :
- The 3-methylpent-4-en-1-one chain in the target compound introduces steric hindrance and alters electron distribution compared to the linear pentenone in Dynascone (CAS 56973-85-4). This may reduce volatility and enhance stability .
- Unlike damascones and ionones, which have isopropyl or simpler methyl groups, the 5,5-dimethylcyclohexenyl group in the target compound creates a more rigid, branched structure .
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | Target Compound (56974-07-3) | Dynascone (56973-85-4) | α-Damascone (24720-09-0) |
|---|---|---|---|
| Molecular Weight | 206.32 g/mol | 192.30 g/mol | 192.30 g/mol |
| Density | ~0.92 g/cm³ (predicted) | 0.906 g/cm³ | 0.928 g/cm³ |
| Boiling Point | ~280°C (predicted) | 268.6°C | 270°C |
| Odor Profile | Woody, amber | Green, floral | Fruity, plum-like |
Notes:
- The higher molecular weight and methyl substitution in the target compound likely result in a lower vapor pressure compared to Dynascone, making it longer-lasting in formulations .
- α-Damascone’s fruity notes contrast with the target compound’s woody profile, highlighting how minor structural changes impact sensory characteristics .
Table 3: Usage in Commercial Fragrances
Performance Comparison :
Table 4: Toxicological Data and IFRA Standards
Regulatory Notes:
- The target compound’s safety profile remains understudied, necessitating additional dermal and systemic toxicity evaluations .
Biological Activity
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one, commonly referred to by its CAS number 56974-07-3, is a compound with significant potential in various biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H22O |
| Molecular Weight | 206.328 g/mol |
| CAS Number | 56974-07-3 |
| EINECS Number | 260-490-9 |
Structural Characteristics
The compound features a cyclohexene ring substituted with a methylpentenone moiety, contributing to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(5,5-dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one. In vitro experiments demonstrated its efficacy against various cancer cell lines, particularly pancreatic cancer cells.
Case Study: Antiproliferative Activity
A study assessed the antiproliferative effects of the compound on pancreatic cancer cell lines BxPC-3 and Panc-1. The results indicated:
- IC50 Values :
- BxPC-3: 0.051 µM
- Panc-1: 0.066 µM
- Normal fibroblast WI38: 0.36 µM
These findings suggest that the compound exhibits significantly higher potency against cancer cells compared to normal cells, indicating a selective cytotoxic effect .
The proposed mechanism involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. This action is facilitated by the flat structural fragments present in the molecule, enhancing its interaction with nucleic acids .
Antioxidant Activity
In addition to its anticancer properties, preliminary research indicates that 1-(5,5-dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one may possess antioxidant capabilities. This activity is crucial for mitigating oxidative stress-related cellular damage and could contribute to its overall therapeutic profile.
Comparative Analysis with Other Compounds
To better understand the biological significance of this compound, it is useful to compare its activity with other known anticancer agents.
| Compound | IC50 (µM) | Type |
|---|---|---|
| 1-(5,5-Dimethyl...) | BxPC-3: 0.051 | Anticancer |
| Panc-1: 0.066 | ||
| Doxorubicin (DOX) | ~0.5 | Anticancer |
| Gemcitabine (GEM) | ~0.2 | Anticancer |
The data indicate that 1-(5,5-dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one has comparable or superior potency against certain cancer cell lines when contrasted with established treatments like DOX and GEM .
Q & A
Basic: What safety protocols are recommended for handling 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one in laboratory settings?
Answer:
The compound should be handled under strict safety guidelines due to its potential reactivity and flammability. Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in a cool, dry, well-ventilated area away from oxidizers.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste.
The IFRA Standards and RIFM Safety Assessments provide category-specific exposure limits (e.g., ≤0.1% in leave-on cosmetics) based on toxicological data . Refer to the RIFM Safety Assessment Sheet Database for updated thresholds.
Basic: Which analytical techniques are suitable for characterizing its structural and physicochemical properties?
Answer:
Key methods include:
Advanced: How can experimental designs minimize degradation during long-term stability studies?
Answer:
Degradation of organic compounds in prolonged studies can be mitigated by:
- Temperature Control : Continuous cooling (e.g., 4°C) to slow organic degradation rates .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation.
- Matrix Stabilization : Add preservatives (e.g., ascorbic acid) to wastewater matrices if studying environmental fate .
- Time-Series Sampling : Collect data at intervals (e.g., hourly) to model degradation kinetics.
Advanced: How should researchers resolve contradictions in safety data from different sources?
Answer:
Contradictory safety data require a tiered approach:
Source Evaluation : Prioritize peer-reviewed studies (e.g., RIFM assessments) over non-peer-reviewed reports .
Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) values across studies.
Mechanistic Studies : Conduct in vitro assays (e.g., Ames test) to validate genotoxicity claims.
Consensus Building : Cross-reference with IFRA Standards, which integrate multi-source toxicological data .
Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) using software like GROMACS.
- Docking Studies : Use Discovery Studio or AutoDock to predict binding affinities to receptors .
- Quantum Mechanics (QM) : Calculate reaction pathways for enone group reactivity (e.g., Michael addition).
- QSAR Models : Predict toxicity endpoints using RIFM’s criteria document .
Basic: What physicochemical properties influence its stability in environmental or synthetic matrices?
Answer:
Critical properties include:
- LogP : ~3.5 (indicates moderate hydrophobicity; may bioaccumulate) .
- Vapor Pressure : Low volatility reduces airborne exposure risks.
- pH Sensitivity : Degrades under alkaline conditions due to enone group hydrolysis.
- Photostability : UV exposure may induce [2+2] cycloaddition; store in amber glass.
Advanced: How can spectroscopic methods validate the purity of synthesized batches?
Answer:
- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., CHO) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm.
- X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., CCDC deposition) .
Advanced: What strategies address low variability in environmental samples containing the compound?
Answer:
- Spiked Sample Design : Introduce controlled variability using synthetic mixtures (e.g., 8–12 pollution sources) .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to hyperspectral imaging (HSI) data for pattern recognition .
- Cross-Validation : Split datasets into training/validation subsets to avoid overfitting.
- Field Sampling : Collect real-world samples across seasons to capture temporal variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
